molecular formula C24H21ClN4O2 B2863334 6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 2034242-29-8

6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

カタログ番号 B2863334
CAS番号: 2034242-29-8
分子量: 432.91
InChIキー: SEVMFJZDAAIRGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a piperazine group, which is a common feature in many pharmaceutical drugs such as antipsychotics and antidepressants . It also contains a chlorophenyl group, which is a common moiety in many organic compounds with various biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of a diamine . The chlorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen in the piperazine ring and the carbonyl group could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the carbonyl group. The piperazine ring is known to undergo reactions such as acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the piperazine ring could contribute to basicity .

科学的研究の応用

Anti-Tubercular Activity

One of the primary applications of derivatives similar to the compound is in the treatment of tuberculosis (TB). Researchers have designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . The most active compounds were more potent, with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective anti-TB drugs .

Molecular Docking Studies

The molecular interactions of these derivatives have been studied through molecular docking. This process involves simulating the interaction between the compound and a target protein to predict binding affinity and stability. The docking studies reveal the suitability of these compounds for further development as they show promising interactions with the target proteins involved in TB .

Cytotoxicity Evaluation

An essential aspect of drug development is ensuring that compounds are not toxic to human cells. The derivatives have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells, which is a positive sign for their potential use as medications .

Drug Resistance Studies

Tuberculosis patients can develop resistance to first-line drugs, making treatment challenging. The analogs of pyrazine and pyrazinamide, such as the compound , have been shown to exhibit higher anti-TB activity against drug-resistant strains of Mycobacterium tuberculosis. This suggests that these compounds could be used to combat multi-drug resistant TB .

Prodrug Development

Pyrazinamide, a known front-line prodrug used in TB therapy, has analogs that can exhibit higher anti-TB activity. The compound could be explored as a prodrug, which is an inactive precursor that metabolizes into an active drug within the body, potentially offering a more effective treatment for TB .

Synthesis of Novel Derivatives

The compound has been used as a base structure for the synthesis of novel derivatives. These derivatives are designed to enhance the anti-TB activity and reduce potential side effects. The synthesis process often involves creating single crystals for the most active compounds, which aids in understanding their structure and properties .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects and mechanisms of action) of these compounds are crucial for their development as drugs. Research into these areas can help optimize dosing regimens and predict potential interactions with other medications .

Development of Diagnostic Tools

While not directly related to the compound’s therapeutic applications, its structural analogs could be used in the development of diagnostic tools for TB. By tagging these compounds with a detectable marker, they could be used to visualize the presence of TB bacteria in clinical samples .

Safety And Hazards

The safety and hazards would depend on the specific biological activity of the compound. It’s important to note that while some piperazine derivatives are used as drugs, others can have harmful effects .

将来の方向性

Further studies could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic use .

特性

IUPAC Name

3-[4-(2-chlorophenyl)piperazine-1-carbonyl]benzo[b][1,4]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2/c25-18-6-2-4-8-22(18)28-11-13-29(14-12-28)24(31)16-9-10-20-21(15-16)27-23(30)17-5-1-3-7-19(17)26-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAXTEPJMKKLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC4=NC(=O)C5=CC=CC=C5N=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。